Chrysen-6-ylmethanol
Description
However, the evidence focuses on substituted phenyl/pyridinyl methanol derivatives (e.g., chloro-nitrobenzyl alcohols), which are structurally distinct from chrysene-based compounds. For this response, comparisons will focus on the available evidence for substituted aromatic methanols, highlighting their properties and relevance.
Properties
CAS No. |
36366-10-6 |
|---|---|
Molecular Formula |
C19H14O |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
chrysen-6-ylmethanol |
InChI |
InChI=1S/C19H14O/c20-12-14-11-19-15-6-2-1-5-13(15)9-10-18(19)17-8-4-3-7-16(14)17/h1-11,20H,12H2 |
InChI Key |
NEUQBSQDWWQGCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chrysen-6-ylmethanol can be synthesized through various synthetic routes. One common method involves the reduction of chrysen-6-carboxaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using similar reducing agents but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure consistent quality and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Chrysen-6-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form chrysen-6-carboxaldehyde or further to chrysen-6-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to chrysen-6-ylmethane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Chrysen-6-carboxaldehyde, chrysen-6-carboxylic acid.
Reduction: Chrysen-6-ylmethane.
Substitution: Various substituted chrysen-6-yl derivatives.
Scientific Research Applications
Chrysen-6-ylmethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reference material in studies of PAHs.
Biology: Research on its biological activity and potential effects on living organisms.
Medicine: Investigations into its potential therapeutic properties and interactions with biological targets.
Mechanism of Action
The mechanism of action of chrysen-6-ylmethanol involves its interaction with molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence includes substituted phenyl/pyridinyl methanol derivatives with chloro, nitro, methyl, or allyl groups. Below is a systematic comparison of their structural features, synthesis, and properties:
Table 1: Key Properties of Substituted Methanol Derivatives
Key Findings
Structural and Electronic Effects: Chloro-Nitro Substitution: Compounds like (2-Chloro-6-nitrophenyl)methanol exhibit strong electron-withdrawing effects (Cl and NO₂ groups), influencing reactivity in nucleophilic substitutions or coordination chemistry . Pyridine vs. Benzene Rings: Pyridine-based methanols (e.g., 1227563-88-3) demonstrate enhanced solubility in polar solvents due to the nitrogen atom’s lone pair, compared to purely aromatic analogs .
Synthetic Pathways: Halogenation: Chloro-substituted derivatives are synthesized via electrophilic halogenation (e.g., Cl₂/FeCl₃) or via intermediates like chloromethylation . Functional Group Compatibility: The allyl group in 2-allyl-6-methylphenol requires protection of the hydroxyl group during synthesis to avoid side reactions .
Applications: Pharmaceutical Intermediates: Chloro-nitrobenzyl alcohols are precursors to analgesics or antimicrobial agents. Agrochemicals: Pyridinyl methanols are used in pesticide synthesis due to their stability and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
